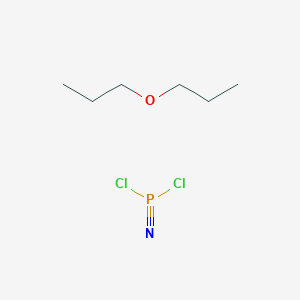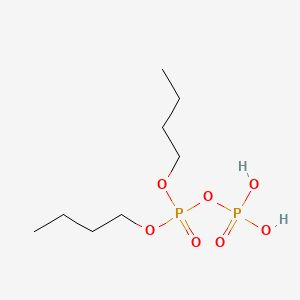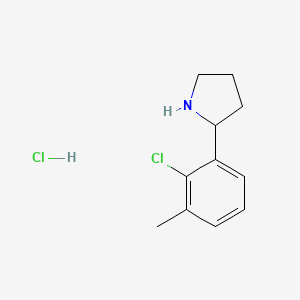
Bis(decanoyloxy)ZINC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc caprate, also known as zinc decanoate, is a zinc salt of decanoic acid. It has the chemical formula C20H38O4Zn and is commonly used in various industrial and scientific applications. This compound is typically a fine white powder that is insoluble in water but soluble in organic solvents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Zinc caprate can be synthesized through the reaction of zinc oxide or zinc hydroxide with decanoic acid. The reaction typically occurs in an organic solvent such as ethanol or methanol. The general reaction is as follows: [ \text{ZnO} + 2 \text{C}{10}\text{H}{20}\text{O}2 \rightarrow \text{Zn(C}{10}\text{H}_{19}\text{O}_2)_2 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, zinc caprate is often produced by reacting zinc chloride with sodium caprate in an aqueous solution. The resulting zinc caprate precipitates out of the solution and can be filtered, washed, and dried to obtain the final product. This method is advantageous due to its simplicity and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Zinc caprate undergoes various chemical reactions, including:
Oxidation: Zinc caprate can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield zinc metal and decanoic acid.
Substitution: Zinc caprate can participate in substitution reactions where the zinc ion is replaced by other metal ions.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Metal salts in aqueous or organic solvents.
Major Products Formed
Oxidation: Zinc oxide (ZnO) and decanoic acid derivatives.
Reduction: Zinc metal (Zn) and decanoic acid (C10H20O2).
Substitution: Various metal caprates depending on the substituting metal ion.
Applications De Recherche Scientifique
Zinc caprate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its antimicrobial properties and potential use in biocidal formulations.
Medicine: Explored for its potential in drug delivery systems and as a component in topical formulations for skin conditions.
Industry: Utilized in the production of rubber, plastics, and coatings due to its stabilizing properties
Mécanisme D'action
The mechanism by which zinc caprate exerts its effects involves the release of zinc ions (Zn²⁺) in the presence of moisture. These zinc ions can interact with various molecular targets, including enzymes and cellular membranes, leading to antimicrobial and stabilizing effects. Zinc ions can inhibit the growth of microorganisms by disrupting their cell membranes and interfering with essential enzymatic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc oxide (ZnO): Used in sunscreens and as a catalyst.
Zinc chloride (ZnCl2): Utilized in textile processing and as a flux in soldering.
Zinc sulfate (ZnSO4): Commonly used in agriculture as a micronutrient.
Uniqueness of Zinc Caprate
Zinc caprate is unique due to its specific combination of zinc and decanoic acid, which imparts distinct properties such as solubility in organic solvents and antimicrobial activity. Unlike zinc oxide, which is primarily used for its UV-blocking properties, zinc caprate is more versatile in organic synthesis and industrial applications .
Propriétés
Formule moléculaire |
C20H40O4Zn |
|---|---|
Poids moléculaire |
409.9 g/mol |
Nom IUPAC |
decanoic acid;zinc |
InChI |
InChI=1S/2C10H20O2.Zn/c2*1-2-3-4-5-6-7-8-9-10(11)12;/h2*2-9H2,1H3,(H,11,12); |
Clé InChI |
SZSKSDNKLVWNFV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)O.CCCCCCCCCC(=O)O.[Zn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


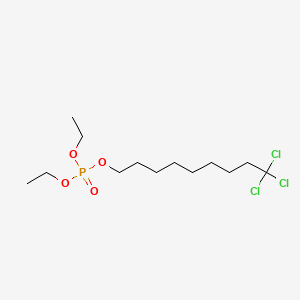
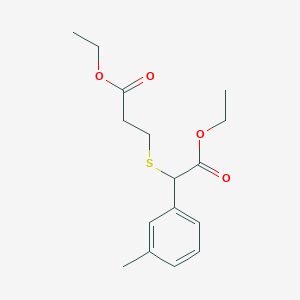
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide](/img/structure/B13823667.png)
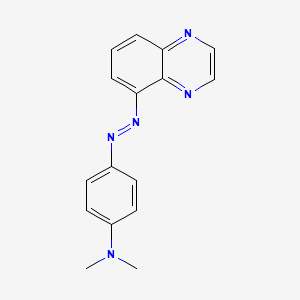

methanone](/img/structure/B13823684.png)

![2-[Chloro(hydroxy)methyl]benzene-1,4-diol](/img/structure/B13823694.png)
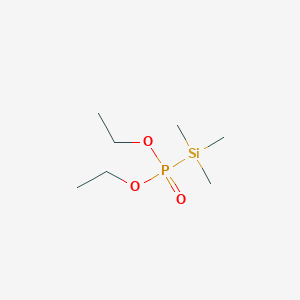
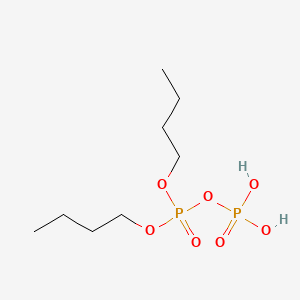
![(4R)-4-[(3R,8R,9S,10S,12S,13R,14S,17R)-7-[[(3R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-7-yl]diazenyl]-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13823721.png)
